N-Ethyl-5-fluoropyrimidin-2-amine
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Overview
Description
“N-Ethyl-5-fluoropyrimidin-2-amine” is a chemical compound with the molecular formula C6H8FN3. It has a molecular weight of 141.15 .
Synthesis Analysis
The synthesis of “N-Ethyl-5-fluoropyrimidin-2-amine” can be achieved through several steps. One method involves the alkylation of diisopropylamine with diethyl sulfate . Another method involves the reaction of ammonia with an alkylhalide to form a monoalkylammonium salt .Molecular Structure Analysis
The molecular structure of “N-Ethyl-5-fluoropyrimidin-2-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 5-position with a fluorine atom and at the 2-position with an amine group .Chemical Reactions Analysis
“N-Ethyl-5-fluoropyrimidin-2-amine” can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions with alkyl halides . It can also undergo reactions involving alkyl groups, such as SN2 reactions .Scientific Research Applications
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : N-Ethyl-5-fluoropyrimidin-2-amine is used in the design and synthesis of pyrimidinamine derivatives, which are considered promising agricultural compounds due to their outstanding activity and unique mode of action .
- Methods of Application or Experimental Procedures : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism .
- Results or Outcomes : The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus the commercial fungicide tebuconazole (1.65 mg/L) .
Safety And Hazards
Future Directions
The future directions for “N-Ethyl-5-fluoropyrimidin-2-amine” could involve its use in the synthesis of new compounds with potential antitrypanosomal and antiplasmodial activities . Another potential direction could be the development of new synthetic methods for its preparation .
Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, properties, and potential applications of “N-Ethyl-5-fluoropyrimidin-2-amine”. For instance, one paper discusses the preparation of novel 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities . Another paper presents a new method for the selective fluorination of 2-aminopyrimidine derivatives .
properties
IUPAC Name |
N-ethyl-5-fluoropyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAGTLALNMXHSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693781 |
Source
|
Record name | N-Ethyl-5-fluoropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-5-fluoropyrimidin-2-amine | |
CAS RN |
1289386-10-2 |
Source
|
Record name | N-Ethyl-5-fluoropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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